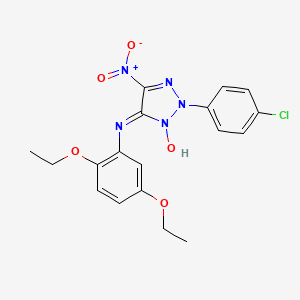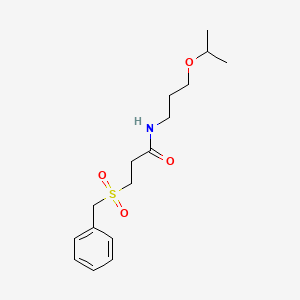![molecular formula C16H20ClN3O3 B4198493 2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4198493.png)
2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride
Übersicht
Beschreibung
2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride, also known as MPAPA, is a chemical compound that has been studied for its potential therapeutic uses. MPAPA is a selective inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride is a selective inhibitor of CK2, which is a protein kinase that regulates various cellular processes, including cell growth, proliferation, and survival. CK2 has been shown to be overexpressed in various cancers, making it a potential target for cancer therapy. By inhibiting CK2, this compound can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit cell growth and proliferation, and reduce the expression of various oncogenes. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride in lab experiments is its selectivity for CK2. This allows researchers to specifically target CK2 without affecting other cellular processes. However, one limitation of using this compound is its low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride research. One area of research is to further investigate the potential therapeutic uses of this compound in cancer and Alzheimer's disease. Another area of research is to develop more efficient synthesis methods for this compound to improve its solubility and ease of use in lab experiments. Additionally, researchers can explore the potential of this compound as a tool for studying the role of CK2 in various cellular processes.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has been studied extensively for its potential therapeutic uses. One of the main areas of research has been in cancer treatment, where CK2 has been shown to play a role in tumor growth and survival. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been studied for its potential use in Alzheimer's disease, where CK2 has been implicated in the formation of amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
2-[2-methoxy-4-[(pyridin-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3.ClH/c1-21-15-8-12(5-6-14(15)22-11-16(17)20)9-18-10-13-4-2-3-7-19-13;/h2-8,18H,9-11H2,1H3,(H2,17,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDQYBMQVZYDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4198414.png)



![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B4198430.png)
![ethyl 1-[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4198443.png)
![5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198445.png)

![ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4198454.png)

![N-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4198465.png)
![N-allyl-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4198487.png)
